2-Hydroxy Desipramine-d3

LC-MS/MS Bioanalysis Method Validation

2-Hydroxy Desipramine-d3 is a deuterium-labeled analog (≥98% purity) of 2-hydroxy desipramine, the primary active metabolite of desipramine. It serves as the requisite stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantitation in biological matrices. Non-deuterated standards co-elute and share mass transitions, compromising precision. Structurally analogous standards exhibit differential extraction and ionization efficiencies, introducing significant quantitation errors. This compound supports fully validated assays for bioequivalence studies (ANDAs) under FDA/EMA guidelines, complete with Certificates of Analysis. Ideal for therapeutic drug monitoring, CYP2D6 phenotyping, and drug-drug interaction risk assessment.

Molecular Formula C18H22N2O
Molecular Weight 285.4 g/mol
Cat. No. B563700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Desipramine-d3
Synonyms10,11-Dihydro-5-[3-(methyl-d3-amino)propyl]-5H-dibenz[b,f]azepin-2-ol;  2-Hydroxydemethylimipramine-d3;  2-Hydroxydesmethylimipramine-d3;  GP 36329-d3; 
Molecular FormulaC18H22N2O
Molecular Weight285.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3
InChIKeyNVJBOLMRGMDGLD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy Desipramine-d3 for LC-MS/MS Quantification: Certified Reference Standard


2-Hydroxy Desipramine-d3 (CAS 1189998-63-7) is a deuterated internal standard (IS) specifically designed for the accurate quantification of the active desipramine metabolite, 2-hydroxy desipramine (2-OH-DMI), in biological matrices. This tricyclic compound is isotopically labeled with three deuterium atoms at the N-methyl position [1]. It is a critical analytical tool used in mass spectrometry-based assays to correct for matrix effects and variations in sample preparation, ensuring robust and reproducible pharmacokinetic (PK) data for therapeutic drug monitoring (TDM), CYP2D6 phenotyping, and drug-drug interaction (DDI) studies [2].

Why 2-Hydroxy Desipramine-d3 is an Irreplaceable Analytical Standard for Desipramine Metabolite Assays


The use of a non-deuterated analog or a structurally similar compound (e.g., 2-hydroxyimipramine) as an internal standard for 2-hydroxy desipramine quantification introduces significant analytical error. Non-deuterated analogs cannot be distinguished by mass spectrometry from the target analyte, rendering accurate quantification impossible. While structural analogs can be used in HPLC-UV assays, they fail to correct for ion suppression or enhancement in electrospray ionization (ESI) LC-MS/MS, a phenomenon that can vary substantially between samples and across different biological matrices [1]. A study validating an HPLC-ECD method using propericiazine as an internal standard reported recoveries for 2-hydroxydesipramine ranging from 66.4 to 105.7%, highlighting the matrix-dependent variability that a non-isotopic IS cannot fully mitigate [2]. Consequently, only a stable isotope-labeled (SIL) analog of 2-hydroxy desipramine, such as the d3-labeled version, can co-elute with the analyte and exhibit identical ionization behavior, thereby providing the precision and accuracy required for regulatory bioanalysis.

Quantitative Differentiation of 2-Hydroxy Desipramine-d3 Against Closest Analytical Comparators


2-Hydroxy Desipramine-d3 vs. Non-Deuterated 2-Hydroxy Desipramine: MS Discrimination and Ion Suppression Mitigation

The most critical differentiation is between the deuterated (d3) and non-deuterated forms of 2-hydroxy desipramine. As an internal standard in LC-MS/MS, 2-Hydroxy Desipramine-d3 is distinguished from the target analyte, 2-hydroxy desipramine, by a mass shift of +3 Da. This allows the mass spectrometer to selectively monitor and quantify the analyte while using the co-eluting internal standard to correct for ion suppression or enhancement, a phenomenon that can vary by more than 30% in complex biological matrices like plasma [1]. In contrast, the non-deuterated analog is indistinguishable from the analyte and cannot be used for this purpose in MS-based assays.

LC-MS/MS Bioanalysis Method Validation

2-Hydroxy Desipramine-d3 vs. Structural Analog Internal Standard (2-Hydroxyimipramine): LC-MS/MS Matrix Effect Correction

In older HPLC-UV methods, a structural analog like 2-hydroxyimipramine (2-OH-IMI) was often used as an internal standard for 2-hydroxydesipramine. While functional in UV detection, this approach fails in LC-MS/MS. A direct comparison study using GC-MS with deuterated internal standards for lofepramine and its metabolites demonstrated a lower limit of quantification (LLOQ) of 20 ng/mL for 2-hydroxydesipramine in plasma [1]. In contrast, an HPLC-UV method using 2-hydroxyimipramine as the internal standard reported a much higher limit of detection of 1 µg/L (1 ng/mL) for the same metabolite [2]. The use of the deuterated analog allows for superior sensitivity and robust correction for ion suppression, which is not achievable with a structurally similar but non-identical compound.

HPLC-UV GC-MS Method Comparison

2-Hydroxy Desipramine-d3 in CYP2D6 Phenotyping: Enhancing Metabolic Ratio Precision

Accurate determination of the desipramine/2-hydroxy-desipramine metabolic ratio is crucial for CYP2D6 phenotyping. A study of 59 patients reported mean (SD) metabolic ratios for homozygous extensive, heterozygous extensive, and poor metabolizers of 1.71 (0.44), 3.32 (1.68), and 23.32 (10.03), respectively [1]. This wide dynamic range requires an analytical method with high accuracy and precision, which is ensured by the use of a deuterated internal standard like 2-Hydroxy Desipramine-d3 to normalize intra- and inter-assay variability. Using a non-isotopic internal standard would increase the coefficient of variation (CV), potentially blurring the distinction between heterozygous extensive and poor metabolizers, which has direct clinical implications for dosing and avoiding toxicity.

Pharmacogenetics CYP2D6 Metabolic Ratio

2-Hydroxy Desipramine-d3 vs. Desipramine-d3: Specificity for Metabolite Quantification in DDI Studies

In drug-drug interaction (DDI) studies, it is critical to distinguish the effect of a co-administered drug on the parent compound from its effect on the active metabolite. Using 2-Hydroxy Desipramine-d3 ensures specific and accurate quantification of the metabolite 2-OH-DMI, separate from the parent drug desipramine. This is vital because co-administration of a CYP2D6 inhibitor like duloxetine with desipramine results in a 122% increase in desipramine AUC but a 24% decrease in 2-hydroxydesipramine Cmax [1]. If one were to mistakenly use a desipramine-d3 internal standard to quantify the 2-hydroxy metabolite, the assay would lack the necessary specificity to accurately measure this divergent pharmacokinetic change.

Drug-Drug Interaction CYP2D6 Inhibition Therapeutic Drug Monitoring

2-Hydroxy Desipramine-d3: Certified Isotopic Purity and Traceable Quality for Regulatory Compliance

Procurement of 2-Hydroxy Desipramine-d3 from reputable vendors includes a Certificate of Analysis (CoA) specifying isotopic purity, which is critical for method validation and regulatory submission. Data from a vendor CoA indicates an isotopic purity specification of 99% and a chemical purity (TLC) of 98% [1]. This high degree of purity minimizes the contribution of unlabeled compound (the analyte itself) to the internal standard signal, a phenomenon known as 'cross-talk' that can negatively impact assay accuracy at low analyte concentrations. In contrast, the use of a generic or non-certified analog would lack this verifiable purity profile, introducing uncertainty and risk during method development and regulatory audits.

Analytical Standard Quality Control Regulatory Bioanalysis

Optimal Scientific Use Cases for 2-Hydroxy Desipramine-d3 Based on Quantitative Evidence


Development and Validation of LC-MS/MS Methods for Desipramine Metabolite Quantification

As established in Section 3, the +3 Da mass shift of 2-Hydroxy Desipramine-d3 enables it to serve as the optimal internal standard for LC-MS/MS. This application scenario involves the development of a bioanalytical method to quantify 2-hydroxy desipramine in human plasma or urine for pharmacokinetic or TDM studies. The deuterated standard corrects for matrix effects and extraction losses, enabling the achievement of the required sensitivity (e.g., LLOQ of 20 ng/mL or lower as demonstrated with deuterated IS in GC-MS assays [1]) and precision as per FDA/EMA bioanalytical method validation guidelines.

Pharmacogenetic Studies for CYP2D6 Phenotyping Using Desipramine as a Probe Drug

This scenario is directly supported by the evidence on metabolic ratios [2]. 2-Hydroxy Desipramine-d3 is the required internal standard for the accurate measurement of 2-OH-DMI in plasma samples collected from subjects phenotyped with a single dose of desipramine. The high precision afforded by the deuterated IS is necessary to reliably calculate the desipramine/2-hydroxy-desipramine metabolic ratio, which ranges from ~1.7 in extensive metabolizers to >23 in poor metabolizers [2]. This allows for correct classification of CYP2D6 genotype/phenotype, which is critical for stratifying patients in clinical trials or guiding personalized dosing of CYP2D6 substrate drugs.

Clinical Drug-Drug Interaction (DDI) Studies with CYP2D6 Inhibitors

Based on evidence from a recent DDI study [3], 2-Hydroxy Desipramine-d3 is essential for investigating the effect of a new chemical entity on CYP2D6 activity. In this application, desipramine is co-administered as a probe substrate with the investigational drug. The deuterated internal standard is used to accurately quantify the plasma concentrations of its active metabolite, 2-hydroxy desipramine. This data is used to calculate changes in Cmax and AUC, providing a direct measure of the investigational drug's inhibitory effect on the CYP2D6 metabolic pathway, as was shown with a -24% change in 2-OH-DMI Cmax upon duloxetine coadministration [3].

Quality Control and Release Testing for Desipramine Formulations

In a pharmaceutical quality control (QC) setting, 2-Hydroxy Desipramine-d3 can be used as a certified reference standard (as indicated by its CoA and purity profile [4]) to monitor and quantify the 2-hydroxy desipramine impurity in active pharmaceutical ingredient (API) or finished desipramine drug products. Its use ensures that the levels of this known, pharmacologically active impurity are below the specified thresholds in pharmacopeial monographs, thereby ensuring product quality and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy Desipramine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.